molecular formula C16H16BrN5O B11266318 N-(3-bromophenyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide

N-(3-bromophenyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide

Cat. No.: B11266318
M. Wt: 374.23 g/mol
InChI Key: LDOYVZPLTMGRQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is a useful research compound. Its molecular formula is C16H16BrN5O and its molecular weight is 374.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-bromophenyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide, also known as G314-0097, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Structure and Composition

  • Molecular Formula : C16_{16}H16_{16}BrN5_5O
  • Molecular Weight : 374.24 g/mol
  • IUPAC Name : N-(3-bromophenyl)-3-{6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanamide
  • LogP : 2.412 (indicates moderate lipophilicity)
  • Water Solubility : LogSw = -2.93 (suggests low solubility in water)

These properties suggest that the compound may exhibit significant biological activity due to its structural characteristics and moderate lipophilicity.

Research indicates that compounds similar to G314-0097 often interact with various biological targets, including:

  • Receptor Modulation : The compound may act on G-protein coupled receptors (GPCRs), which are crucial in many signaling pathways.
  • Ion Channel Interaction : Its inclusion in focused libraries for ion channels suggests potential activity in modulating ion transport across membranes.

Anti-Cancer Activity

In studies involving triazole derivatives, compounds with similar structures to G314-0097 have shown promising anti-cancer properties. For instance:

  • Cytotoxicity against MCF-7 Cells : Compounds derived from triazoles have demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

Similar compounds have been tested for their antimicrobial properties:

  • Activity against Mycobacterium tuberculosis : Triazole derivatives have shown varying degrees of inhibition against tuberculosis bacteria, highlighting their potential as anti-infective agents .

Case Studies

  • Triazole Derivatives in Cancer Research
    • A study evaluated a series of triazole derivatives for their cytotoxic effects on MCF-7 cells and found that certain modifications increased their potency significantly. The results indicated that the presence of specific substituents could enhance biological activity through improved binding affinity to target sites .
  • Antimicrobial Screening
    • Another research effort focused on the synthesis and evaluation of triazole derivatives against various pathogens. Some derivatives exhibited potent antibacterial activity comparable to established antibiotics, suggesting a viable pathway for developing new antimicrobial agents .

Data Table

PropertyValue
Molecular Weight374.24 g/mol
LogP2.412
Water SolubilityLogSw = -2.93
Cytotoxicity (MCF-7)Significant inhibition
Antimicrobial ActivityActive against M. tuberculosis

Properties

Molecular Formula

C16H16BrN5O

Molecular Weight

374.23 g/mol

IUPAC Name

N-(3-bromophenyl)-3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide

InChI

InChI=1S/C16H16BrN5O/c1-10-14(11(2)21-22-9-18-20-16(10)22)6-7-15(23)19-13-5-3-4-12(17)8-13/h3-5,8-9H,6-7H2,1-2H3,(H,19,23)

InChI Key

LDOYVZPLTMGRQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.